molecular formula C21H17N3O4 B2707153 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-18-0

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2707153
CAS No.: 1020978-18-0
M. Wt: 375.384
InChI Key: HAOPVZHAMZCASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[4,5-b]pyridine core, a bicyclic heteroaromatic system with two nitrogen atoms. Key structural elements include:

  • Position 5: A 2,5-dimethoxyphenyl substituent, which contributes electron-donating effects and steric bulk.
  • Position 2: A phenyl group, enhancing hydrophobic interactions.
  • Position 7: A carboxylic acid group, enabling hydrogen bonding and ionic interactions. Its molecular formula is inferred as C22H19N3O4 (molecular weight ≈ 389.4 g/mol).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-27-13-8-9-17(28-2)14(10-13)16-11-15(21(25)26)18-20(22-16)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPVZHAMZCASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or dimethoxyphenyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[4,5-b]pyridine Core

Table 1: Substituent Comparisons
Compound Name Position 5 Substituent Position 2 Substituent Position 7 Functional Group Molecular Weight (g/mol) Key Evidence
5-(2,5-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 2,5-Dimethoxyphenyl Phenyl Carboxylic acid ~389.4
5-(4-Methoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carbohydrazide (VI115) 4-Methoxyphenyl Methyl Carbohydrazide 301.35
5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (VI116) 3,4-Dimethoxyphenyl Methyl Carboxylic acid 375.39
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid Chlorine Methyl (Position 1) Carboxylic acid Not specified

Key Observations :

  • Position 5 : Electron-rich substituents (e.g., methoxy groups) dominate. The 2,5-dimethoxy configuration in the main compound may enhance π-π stacking compared to 3,4-dimethoxy (VI116) due to symmetrical substitution .
  • Position 7 : Carboxylic acid derivatives (main compound, VI116) are more polar than carbohydrazides (VI115), favoring aqueous solubility and target binding via ionic interactions .

Core Heterocycle Modifications

Thiazolo[4,5-b]pyridine Derivatives
  • Example : 5-(3,4-Dimethoxyphenyl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid () .
    • Structural Difference : Replaces the imidazo nitrogen with sulfur, altering electronic properties and hydrogen-bonding capacity.
    • Impact : Thiazolo derivatives may exhibit distinct binding affinities due to sulfur’s larger atomic radius and reduced electronegativity compared to nitrogen .
Pyrimidine and Pyridazine Derivatives
  • Example : (2Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () .
    • Structural Difference : Incorporates a pyrimidine ring fused to thiazole, increasing planarity and rigidity.
    • Impact : Extended conjugation may enhance UV absorption properties, relevant in photodynamic therapy or fluorescence-based assays .

Functional Group Variations at Position 7

Table 2: Position 7 Functional Group Comparisons
Compound Name Position 7 Group Solubility (Predicted) Bioavailability Implications Evidence
This compound Carboxylic acid Moderate (polar) Ionic interactions with targets; pH-dependent solubility
Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate () Methyl ester Low (lipophilic) Prodrug form; requires hydrolysis for activation
N-(3-Ethynylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide () Carboxamide Moderate Enhanced metabolic stability compared to esters

Key Observations :

  • Esters () act as prodrugs, improving absorption but requiring enzymatic conversion .
  • Carboxamides () balance solubility and stability, often used in kinase inhibitors .

Biological Activity

5-(2,5-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS Number: 1020978-18-0) is a synthetic compound classified within the imidazopyridine family. Its unique structure features a dimethoxyphenyl group, a phenyl group, and a carboxylic acid moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Property Details
Molecular FormulaC₁₉H₁₇N₃O₄
Molecular Weight375.4 g/mol
CAS Number1020978-18-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against multiple cancer cell lines.
  • Anti-inflammatory Effects : It has shown potential in inhibiting pro-inflammatory pathways.
  • Antimicrobial Properties : Initial studies suggest it may possess antimicrobial activities.

In Vitro Studies

Recent studies have evaluated the anticancer effects of this compound against various human cancer cell lines, including:

  • LN-229 (glioblastoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)

The results indicated that the compound exhibited selective cytotoxicity with IC₅₀ values in the micromolar range for several cell lines. For instance:

Cell Line IC₅₀ (μM)
LN-2296.2
HCT-1164.8
NCI-H4605.1

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves modulation of key signaling pathways associated with cell proliferation and apoptosis. It is believed to interact with specific molecular targets such as protein kinases or transcription factors involved in tumor growth.

Anti-inflammatory Activity

In studies assessing anti-inflammatory properties, this compound was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC₅₀ values for COX inhibition were reported as follows:

Compound IC₅₀ (μM)
5-(2,5-Dimethoxyphenyl)-2-phenyl...0.04 ± 0.01

This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Initial evaluations of the antimicrobial properties of this compound indicate moderate activity against certain bacterial strains. For example:

  • E. coli : MIC of approximately 32 μM was observed.

However, further studies are required to fully elucidate its spectrum of activity and clinical relevance.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
5-(2,5-Dimethoxyphenyl)-2-phenylimidazo[4,5-b]pyridineLacks carboxylic acid groupLimited anticancer activity
2-Phenylimidazo[4,5-b]pyridine-7-carboxylic acidLacks dimethoxyphenyl groupModerate anti-inflammatory effects
5-(2,5-Dimethoxyphenyl)imidazo[4,5-b]pyridineLacks phenyl groupExhibits weak cytotoxicity

The presence of both dimethoxy and phenyl groups in our target compound appears to enhance its biological activity compared to its analogs.

Q & A

Q. Basic

  • Purification : Preparative HPLC is widely employed, especially for isolating intermediates and final products . Silica gel chromatography is also common for non-polar derivatives .
  • Characterization :
    • NMR/IR spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions .
    • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight verification .
    • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry .

How can reaction conditions be optimized for introducing substituents on the imidazo[4,5-b]pyridine core?

Q. Advanced

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl group attachment .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive reactions .
  • Temperature control : High temperatures (160°C) accelerate cyclization but may degrade sensitive groups; lower temps (room temp) are preferred for amide bond formation .

How are structure-activity relationships (SAR) analyzed for this compound’s biological activity?

Q. Advanced

  • Substituent variation : Compare analogs with modified methoxy, phenyl, or carboxylic acid groups. For example, replacing 2,5-dimethoxyphenyl with 3,4-dimethoxyphenyl alters binding affinity .
  • Biological assays : In vitro testing (e.g., enzyme inhibition, cytotoxicity) identifies critical substituents. Nanomolar-range activity in cAMP PDE III inhibition has been observed in related imidazo[4,5-b]pyridines .
  • Computational docking : Molecular docking into target proteins (e.g., kinases) predicts interactions, guiding rational design .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO) to assess reactivity and potential binding sites .
  • Molecular dynamics (MD) : Simulates ligand-protein interactions over time to evaluate stability and binding energy .
  • Pharmacophore modeling : Identifies essential structural features (e.g., hydrogen-bond donors) for activity .

How are data contradictions in crystallographic analysis resolved?

Q. Advanced

  • Software cross-validation : Compare SHELX-refined structures with alternative programs (e.g., Phenix) to address model bias .
  • Twinned data handling : SHELXL’s twin refinement tools manage overlapping reflections in high-symmetry crystals .
  • Validation metrics : Use R-factors, Ramachandran plots, and electron density maps to assess model accuracy .

How can researchers resolve contradictions in literature synthesis methods?

Q. Methodological

  • Comparative kinetic studies : Test competing routes (e.g., cyclization vs. cross-coupling) under identical conditions to identify optimal pathways .
  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., azide precursors) to clarify reaction mechanisms .
  • Meta-analysis : Systematically review yields, purity, and scalability across studies to prioritize robust methods .

How is compound stability assessed under varying conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat, light, or pH extremes (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
  • Solubility profiling : Measure solubility in DMSO, water, and biological buffers to guide formulation .
  • Long-term storage : Assess stability at –20°C vs. 4°C using NMR to detect structural changes over weeks/months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.